1,3-Oxazol-4-ylmethanethiol;hydrochloride
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Overview
Description
1,3-Oxazol-4-ylmethanethiol;hydrochloride is a heterocyclic organic compound that contains a 1,3-oxazole ring and a thiomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxazol-4-ylmethanethiol;hydrochloride typically involves the formation of the 1,3-oxazole ring followed by the introduction of the thiomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazol-4-ylmethanethiol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and substituted oxazole compounds. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1,3-Oxazol-4-ylmethanethiol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Oxazol-4-ylmethanethiol;hydrochloride involves its interaction with specific molecular targets and pathways. The thiomethyl group can form covalent bonds with target molecules, leading to changes in their structure and function. The oxazole ring can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Oxazol-4-ylmethanethiol;hydrochloride include other oxazole derivatives and thiomethyl-containing compounds. Examples include:
- 1,3-Oxazole
- 1,3-Oxazol-4-ylmethanol
- 1,3-Oxazol-4-ylmethylamine
Uniqueness
This compound is unique due to the presence of both the oxazole ring and the thiomethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
1,3-oxazol-4-ylmethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.ClH/c7-2-4-1-6-3-5-4;/h1,3,7H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYCSIKXNFOIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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